![molecular formula C5H9ClOS B1626595 S-sec-Butyl chlorothioformate CAS No. 52805-29-5](/img/structure/B1626595.png)
S-sec-Butyl chlorothioformate
Overview
Description
S-sec-Butyl chlorothioformate is an organosulfur compound with the molecular formula CH3CH2CH(CH3)SCOCl. It is a colorless to brown liquid with a pungent odor. This compound is primarily used in organic synthesis as a reagent for introducing the chlorothioformate group into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-sec-Butyl chlorothioformate can be synthesized through the reaction of sec-butyl mercaptan with phosgene. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
CH3CH2CH(CH3)SH+COCl2→CH3CH2CH(CH3)SCOCl+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of sec-butyl mercaptan and phosgene through a reactor. The reaction is maintained at a controlled temperature to optimize yield and minimize by-products. The product is then purified through distillation .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form sec-butyl mercaptan and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form thiocarbamates.
Alcohols: Reacts with alcohols to form thiocarbonates.
Thiols: Reacts with thiols to form dithiocarbonates.
Major Products Formed:
Thiocarbamates: Formed from reactions with amines.
Thiocarbonates: Formed from reactions with alcohols.
Dithiocarbonates: Formed from reactions with thiols
Scientific Research Applications
Solvolysis Reactions
S-sec-butyl chlorothioformate has been studied extensively for its solvolytic behavior. Research indicates that the compound exhibits increased stability compared to its chloroformate counterparts, making it suitable for kinetic studies involving solvolysis mechanisms.
- Mechanism of Solvolysis:
- The solvolysis of this compound tends to follow an ionization pathway rather than an addition-elimination mechanism, particularly in polar solvents.
- Kinetic Studies: The rates of solvolysis have been analyzed using the Grunwald-Winstein equation, revealing a sensitivity towards solvent ionizing power and nucleophilicity .
Table 1: Comparison of Solvolytic Reactivity
Compound | Mechanism Type | Sensitivity to Solvent Ionizing Power | Sensitivity to Solvent Nucleophilicity |
---|---|---|---|
This compound | Ionization | 0.73 ± 0.03 | 0.13 ± 0.09 |
Tert-butyl chloroformate | Addition-Elimination | Variable | Variable |
Synthesis of Thioesters
This compound is utilized in the synthesis of thioesters through reactions with carboxylic acids. This application is particularly valuable in creating combinatorial libraries for flavor and fragrance compounds.
- Thioester Formation: The reaction with carboxylic acids leads to the formation of various thioesters, which are important in flavor chemistry and can serve as intermediates in pharmaceutical synthesis .
Pharmaceutical Applications
The compound has shown potential in medicinal chemistry, particularly in the derivatization of active pharmaceutical ingredients (APIs). For instance, it has been used in the modification of nucleoside analogs like 5-fluorouracil, enhancing their efficacy as antitumor agents.
- Case Study: Antitumor Agents
Toxicological Considerations
While this compound has beneficial applications, it is essential to consider its toxicity profile. Studies indicate that exposure can lead to irritant effects; thus, proper handling and safety measures should be implemented during laboratory use .
Mechanism of Action
The mechanism of action of S-sec-Butyl chlorothioformate involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This results in the substitution of the chlorine atom and the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
S-tert-Butyl chlorothioformate: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
O-Phenyl chlorothioformate: Contains a phenyl group instead of a butyl group.
Phenyl chlorodithioformate: Contains two sulfur atoms in the formate group.
Uniqueness: S-sec-Butyl chlorothioformate is unique due to its sec-butyl group, which provides different steric and electronic properties compared to its tert-butyl and phenyl analogs. This uniqueness makes it suitable for specific synthetic applications where these properties are advantageous .
Biological Activity
S-sec-Butyl chlorothioformate, a member of the chlorothioformate family, is a compound that has garnered attention due to its unique chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is characterized by the following chemical properties:
- Chemical Formula : C5H9ClO2S
- CAS Registry Number : 17462-58-7
- Physical State : Colorless liquid
- Solubility : Insoluble in water, more dense than water
Chlorothioformates, including this compound, exhibit biological activity primarily through their reactivity with nucleophiles. The replacement of oxygen in chloroformates with sulfur alters their reactivity and stability. Research indicates that the presence of sulfur can lead to different reaction pathways compared to their oxygen counterparts.
Reaction Pathways
- Addition-Elimination Pathway : This pathway involves nucleophilic attack by a solvent on the acyl carbon, leading to the formation of products through intermediate states.
- Ionization Pathway : This pathway is characterized by the formation of ion pairs after the loss of carbon dioxide, particularly evident in reactions involving tertiary substrates.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its solvolytic behavior and potential toxicity.
Solvolytic Studies
A detailed study on 1-adamantyl chlorothioformate demonstrated that solvolysis occurs via two primary pathways depending on solvent type:
- In hydroxylic solvents, significant differences in reaction rates were observed based on the solvent's nucleophilicity.
- The selectivity values for products varied with solvent composition, indicating complex interactions during solvolysis.
Solvent Composition | Selectivity (S) |
---|---|
Aqueous Ethanol | 0.45 - 0.58 |
Aqueous TFE | 0.78 - 2.12 |
This table illustrates how solvent composition influences product selectivity during solvolysis reactions involving this compound.
Toxicological Aspects
Research has documented the toxicological profile of chlorothioformates. They are known to be direct contact irritants and can cause severe irritation to skin and mucous membranes. Inhalation exposure may lead to respiratory distress and other systemic effects.
Case Studies
- Hydrolysis Rates : A comparative study evaluated the hydrolysis rates of various chlorothioformates, including this compound. The results indicated that hydrolysis is significantly slower than that of corresponding chloroformates due to the stability imparted by sulfur.
- Toxicity Assessment : A toxicity assessment highlighted that exposure to this compound could result in acute health effects such as coughing and gastrointestinal distress upon ingestion or inhalation.
Properties
IUPAC Name |
S-butan-2-yl chloromethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEKFEIJHUSKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535355 | |
Record name | S-Butan-2-yl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-29-5 | |
Record name | S-Butan-2-yl carbonochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-sec-Butyl chlorothioformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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